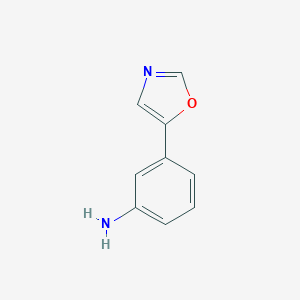

3-(1,3-Oxazol-5-yl)aniline

Overview

Description

3-(1,3-Oxazol-5-yl)aniline (CAS: 157837-31-5) is a heterocyclic aromatic compound consisting of an aniline group substituted at the meta-position with a 1,3-oxazole ring. Its molecular formula is C₉H₈N₂O (MW: 160.17 g/mol), with a planar structure due to conjugation between the oxazole and benzene rings . The compound exhibits moderate solubility in organic solvents and is reactive at the amino group, enabling participation in nucleophilic substitutions and coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Oxazol-5-yl)aniline typically involves the cyclization of β-hydroxy amides to form the oxazole ring. One common method employs reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor to facilitate this cyclization . The reaction conditions often require a mild and controlled environment to ensure the efficient formation of the oxazole ring without unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Oxazol-5-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be employed to modify the oxazole ring or the aniline group.

Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the aniline ring.

Scientific Research Applications

3-(1,3-Oxazol-5-yl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound exhibits biological activities that make it useful in the study of enzyme inhibition and receptor binding.

Industry: Used as a corrosion inhibitor for mild steel in acidic environments, demonstrating high efficiency in protecting metal surfaces

Mechanism of Action

The mechanism of action of 3-(1,3-Oxazol-5-yl)aniline involves its interaction with molecular targets through adsorption and chemical bonding. For instance, as a corrosion inhibitor, it forms a protective adsorption layer on the surface of mild steel, effectively inhibiting the corrosion rate . The compound’s structure allows it to engage in both physical and chemical adsorption mechanisms, enhancing its inhibitory efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(1,3-Oxazol-5-yl)aniline

- Structure : Oxazole ring attached at the para-position of the aniline group (CAS: 1008-95-3; MW: 160.18 g/mol) .

- Properties: Similar molecular weight but distinct electronic effects due to substitution position.

- Applications: Anticancer sulfonamide derivatives (e.g., N-(4-cyano-1,3-oxazol-5-yl) sulfonamides) show selective inhibitory activity against cancer cell lines . Used in agrochemical and dye synthesis due to its optical properties .

Heterocycle Variants: 2-(1,3,4-Oxadiazol-2-yl)aniline

- Structure : Replaces oxazole with a 1,3,4-oxadiazole ring (MW: 161.16 g/mol) .

- Properties : Planar structure with r.m.s. deviations of 0.051–0.062 Å, enhancing solid-state stability. The oxadiazole ring introduces stronger electron-withdrawing effects compared to oxazole.

- Applications: Potential in materials science for designing thermally stable polymers .

Substituted Derivatives: N-allyl-3-fluoro-4-(3’-methyl-1,2,4-oxadiazol-5'-yl)aniline

- Structure : Features a fluorine atom at the 3-position and a 1,2,4-oxadiazole ring (CAS: 1448256-08-3; MW: 233.24 g/mol) .

- Properties : Fluorine increases electrophilicity, while the oxadiazole ring alters hydrogen-bonding capacity.

- Applications : Explored in kinase inhibitors due to improved target selectivity .

Comparative Analysis of Key Properties

Electronic and Steric Effects

- Oxazole vs. Oxadiazole : Oxadiazoles (e.g., 1,3,4-oxadiazole) are stronger electron-withdrawing groups, reducing electron density on the aniline ring compared to oxazole. This affects reactivity in electrophilic substitutions .

- Substitution Position : Para-substituted oxazole derivatives (e.g., 4-(1,3-Oxazol-5-yl)aniline) exhibit better spatial alignment for biological target binding, whereas meta-substitution (3-position) may optimize fragment-based drug discovery .

Biological Activity

3-(1,3-Oxazol-5-yl)aniline, also referred to as 3-OYA, is a compound that has garnered attention for its diverse biological activities. This article explores its efficacy in various applications, particularly in corrosion inhibition and potential therapeutic uses.

Chemical Structure and Properties

The molecular structure of this compound consists of an aniline moiety substituted with a 1,3-oxazole ring. This structure is significant as it influences the compound's reactivity and biological interactions.

Corrosion Inhibition

One of the notable applications of 3-OYA is its role as a corrosion inhibitor for mild steel in acidic environments. A study evaluated its effectiveness in a hydrochloric acid (HCl) solution using various techniques:

- Weight-loss measurements

- Potentiodynamic polarization

- Electrochemical impedance spectroscopy

Findings

The study reported that at a concentration of 0.05 mM , 3-OYA exhibited an impressive inhibition efficiency of 93.5% . This efficacy is attributed to the formation of a protective adsorption layer on the steel surface, which significantly reduces the corrosion rate. The inhibition efficiency was observed to decrease with increasing temperature, indicating a physisorption mechanism at play.

| Concentration (mM) | Inhibition Efficiency (%) | Temperature (K) |

|---|---|---|

| 0.05 | 93.5 | 303 |

| 0.5 | ~85 | 313 |

| 1.0 | ~75 | 323 |

These findings suggest that 3-OYA could serve as an eco-friendly and cost-effective alternative to traditional organic corrosion inhibitors, making it particularly appealing for industrial applications .

Case Studies

- Antimicrobial Activity : A study on oxazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, suggesting that modifications in the oxazole structure can enhance antibacterial properties.

- Mechanism of Action : The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways, which could be extrapolated to predict similar actions for 3-OYA.

Antitumor Potential

Another area of interest is the antitumor activity associated with compounds containing oxazole rings. Although direct studies on 3-OYA are sparse, related compounds have been shown to induce apoptosis in cancer cell lines.

Research Insights

- Cytotoxicity Assays : In vitro studies on structurally related compounds indicate significant cytotoxic effects against various cancer cell lines, including pancreatic and gastric cancers.

- Mechanisms : The observed antitumor effects are often linked to the ability of these compounds to induce oxidative stress and modulate apoptosis pathways.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-(1,3-Oxazol-5-yl)aniline, and how can experimental design optimize yield and purity?

Methodological Answer: A common approach involves coupling aniline derivatives with pre-synthesized oxazole rings. For example, sulfonamide-functionalized oxazole derivatives can be synthesized via condensation reactions between cyano-oxazole intermediates and sulfonamide groups under mild acidic conditions . To optimize reaction parameters (e.g., temperature, catalyst loading), employ a Box-Behnken experimental design , which systematically evaluates interactions between variables while minimizing experimental runs. This design is particularly effective for photodegradation studies, as demonstrated in aniline derivative research . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are recommended for purification.

Q. How can X-ray crystallography and computational tools elucidate the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for determining bond lengths, angles, and torsion angles. Use SHELXL for structure refinement and ORTEP-3 for visualizing thermal ellipsoids and molecular geometry . For non-planar ring systems (e.g., oxazole or aniline rings), apply Cremer-Pople puckering parameters to quantify deviations from planarity. These parameters define amplitude and phase angles for puckered rings, enabling precise comparison of conformational flexibility across derivatives .

Advanced Research Questions

Q. How do structural modifications to the aniline or oxazole moieties influence biological activity in this compound derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies on sulfonamide-linked oxazole derivatives reveal that electron-withdrawing groups (e.g., -CN on the oxazole) enhance anticancer activity by increasing electrophilicity and target binding affinity. For example, N-(4-cyano-1,3-oxazol-5-yl) sulfonamides showed selective cytotoxicity against leukemia cell lines (GI₅₀ < 50 µM) . To validate SAR hypotheses, combine DFT calculations (e.g., HOMO-LUMO energy gaps) with in vitro assays.

Q. What experimental and computational approaches are suitable for analyzing the photostability of this compound under simulated solar radiation?

Methodological Answer: Use a solar simulator with adjustable irradiance (e.g., 300–800 nm) to assess degradation kinetics. Monitor reaction progress via HPLC-MS, focusing on byproducts like hydroxylated aniline or oxazole ring-opening products. Pair experimental data with TD-DFT calculations to model excited-state behavior and identify degradation pathways. Prior studies on MnFe₂O₄/Zn₂SiO₄ photocatalysts demonstrate the utility of this approach for aromatic amines .

Q. How can conformational analysis improve the design of this compound derivatives for supramolecular applications?

Methodological Answer: Analyze crystal packing forces (e.g., C-H···O hydrogen bonds, π-π stacking) using Mercury CSD software. For example, anthraimidazole-oxazole hybrids exhibit intermolecular interactions that stabilize crystal lattices, as shown in their 3D Hirshfeld surfaces . To predict packing efficiency, employ molecular dynamics simulations with force fields like OPLS-AA, which account for torsional flexibility in the oxazole ring.

Properties

IUPAC Name |

3-(1,3-oxazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIELNJDAOGTASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372304 | |

| Record name | 3-(1,3-oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157837-31-5 | |

| Record name | 3-(1,3-oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-oxazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.